molecular formula C8H8Cl2N2 B3317474 6-Chloromethylimidazo[1,2-a]pyridine hydrochloride CAS No. 960235-90-9

6-Chloromethylimidazo[1,2-a]pyridine hydrochloride

Cat. No. B3317474
CAS RN: 960235-90-9
M. Wt: 203.07 g/mol
InChI Key: JOZZCSFUMJALKN-UHFFFAOYSA-N
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Description

6-Chloromethylimidazo[1,2-a]pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is widely used in scientific research for its unique properties and potential applications.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Chloromethylimidazo[1,2-a]pyridine hydrochloride in lab experiments include its unique properties and potential applications. It can be used as a fluorescent probe, mutagenic agent, and substrate for enzyme kinetics and inhibition studies. However, its limitations include its potential toxicity and mutagenicity, which require careful handling and disposal.

Future Directions

There are several future directions for the study of 6-Chloromethylimidazo[1,2-a]pyridine hydrochloride. One direction is the development of new fluorescent probes based on its structure. Another direction is the study of its potential as a therapeutic agent for the treatment of cancer. Additionally, the study of its mutagenic properties can lead to a better understanding of the mechanisms of mutagenesis and carcinogenesis.

Scientific Research Applications

6-Chloromethylimidazo[1,2-a]pyridine hydrochloride has a wide range of scientific research applications. It has been used as a fluorescent probe for the detection of DNA damage and repair. It has also been used as a mutagenic agent for the study of mutagenesis and carcinogenesis. Additionally, it has been used as a substrate for the study of enzyme kinetics and inhibition. Its unique properties make it a valuable tool in scientific research.

Biochemical Analysis

Biochemical Properties

6-Chloromethylimidazo[1,2-a]pyridine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound acts as a substrate for these enzymes, leading to its biotransformation into active metabolites. Additionally, this compound has been shown to bind to specific protein receptors, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, differentiation, and survival. Furthermore, the compound influences gene expression by acting on transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation, apoptosis, and cell cycle regulation . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their activation or inhibition. For instance, the compound has been shown to inhibit the activity of certain kinases, thereby modulating signaling cascades. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and chromatin-modifying enzymes . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under various experimental conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its gradual breakdown . In in vitro and in vivo studies, the long-term effects of this compound on cellular function have been observed, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation by cytochrome P450 enzymes, resulting in the formation of active metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism and biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins facilitate its distribution to various cellular compartments and tissues, influencing its localization and accumulation .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, modulating their activity and contributing to its overall biochemical effects .

properties

IUPAC Name

6-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-7-1-2-8-10-3-4-11(8)6-7;/h1-4,6H,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOZZCSFUMJALKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

960235-90-9
Record name Imidazo[1,2-a]pyridine, 6-(chloromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960235-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11.23 g of the (imidazo[1,2-a]pyridin-6-yl)methanol prepared in the Preparative Example 6 was dissolved in 170 ml of chloroform, followed by the dropwise addition of 11.1 ml of thionyl chloride at room temperature under stirring. After one hour, the solvent was distilled off. Thus, crude 6-chloromethylimidazo[1,2-a]pyridine hydrochloride was obtained as a light-brown powder.
Quantity
11.23 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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